N-(3-Nitrophenyl)benzenesulfonamide

Description

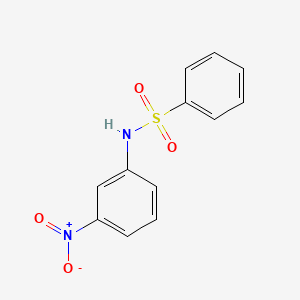

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-6-4-5-10(9-11)13-19(17,18)12-7-2-1-3-8-12/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBLFCFUSMBFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229995 | |

| Record name | N-(m-Nitrophenyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-37-5 | |

| Record name | N-(3-Nitrophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(m-Nitrophenyl)benzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonanilide, 3'-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(m-Nitrophenyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(m-nitrophenyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Nitrophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(3-Nitrophenyl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between benzenesulfonyl chloride and 3-nitroaniline. This reaction, often carried out in the presence of a base, results in the formation of a stable sulfonamide linkage.

Experimental Protocol

A common and effective method for the synthesis of this compound involves the following steps:

Materials:

-

Benzenesulfonyl chloride

-

3-Nitroaniline

-

Pyridine (or other suitable base like aqueous NaOH or K2CO3)

-

Dichloromethane (or other suitable inert solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask, dissolve 3-nitroaniline in a suitable inert solvent such as dichloromethane.

-

To this solution, add a base, such as pyridine, which will act as a scavenger for the hydrochloric acid by-product.

-

Cool the reaction mixture in an ice bath to control the exothermic nature of the reaction.

-

Slowly add benzenesulfonyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically several hours to overnight) to ensure the reaction goes to completion.

-

Upon completion, quench the reaction by adding 1M hydrochloric acid to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₄S |

| Molecular Weight | 278.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not explicitly reported in searches |

| CAS Number | 80-37-5[1] |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on the analysis of related compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzenesulfonyl and the 3-nitrophenyl rings. The protons on the 3-nitrophenyl ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts. The N-H proton of the sulfonamide group will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The carbons attached to the nitro and sulfonyl groups, as well as the carbons in the ortho and para positions to these groups, will show characteristic chemical shifts.

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound are expected in the following regions:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3200 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric SO₂ Stretch | 1330 - 1370 |

| Symmetric SO₂ Stretch | 1140 - 1180 |

| Asymmetric NO₂ Stretch | 1510 - 1560 |

| Symmetric NO₂ Stretch | 1335 - 1385 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 278.

Visualizing the Workflow

The synthesis and characterization workflow can be visualized using the following diagrams.

References

In-Depth Technical Guide: N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5), a benzenesulfonamide derivative of interest in medicinal chemistry and drug development. This document consolidates available physicochemical data, safety information, and insights into its potential biological activities, supported by experimental details where available.

Chemical and Physical Properties

This compound is a solid organic compound. While specific experimental data for this compound is limited, data for the closely related compound, 3-Nitrobenzenesulfonamide, provides valuable reference points.

| Property | Value | Reference |

| CAS Number | 80-37-5 | N/A |

| Molecular Formula | C₁₂H₁₀N₂O₄S | N/A |

| Molecular Weight | 278.28 g/mol | N/A |

| Melting Point | 133-134 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Generally soluble in organic solvents like alcohols and acetone; low solubility in water.[2] Specific quantitative data is not readily available. |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline derivative.

General Synthesis Protocol for N-Aryl Benzenesulfonamides:

A common synthetic route involves the reaction of benzenesulfonyl chloride with an appropriate aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

Example Protocol for a related compound, 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide: The synthesis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is achieved by reacting 4-methylbenzenesulfonyl chloride with 3-nitroaniline.[3] This reaction is typically performed in the presence of a base such as pyridine or triethylamine.[3] The mixture is stirred, often at room temperature or with gentle heating, to drive the reaction to completion.[3]

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of N-aryl benzenesulfonamides.

Biological Activity and Potential Applications

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on this compound are not abundant, the activities of related compounds suggest potential areas of investigation.

Antimicrobial Activity

The sulfonamide functional group is a key pharmacophore in a class of antibiotics known as sulfa drugs. These compounds act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[3] By blocking this pathway, sulfonamides inhibit bacterial growth. The presence of the nitro group on the phenyl ring of this compound may influence its antimicrobial potency and spectrum.

Anticancer Potential

Several benzenesulfonamide derivatives have been investigated for their anticancer properties.[4] Some have been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells and play a critical role in cell proliferation and survival.[4] For instance, certain benzenesulfonamide analogs have demonstrated inhibitory activity against the TrkA receptor, a target in glioblastoma.[4]

Cardiovascular Effects

Studies on various benzenesulfonamide derivatives have indicated potential effects on the cardiovascular system. Some analogs have been shown to decrease perfusion pressure and coronary resistance in isolated heart models, possibly through interaction with calcium channels.[5]

Enzyme Inhibition

Beyond DHPS, the benzenesulfonamide scaffold is a known inhibitor of other enzymes, notably carbonic anhydrases.[6] Carbonic anhydrase inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and in the treatment of epilepsy.[6]

Signaling Pathway Interactions

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several pathways could be of interest for future research.

Potential Signaling Pathway Involvement:

Caption: Potential signaling pathways that may be modulated by benzenesulfonamide derivatives.

Safety and Handling

Detailed toxicological data for this compound is not available. However, safety data for the related compound, 3-Nitrobenzenesulfonamide, indicates that it may cause skin, eye, and respiratory irritation.[7] Standard laboratory safety precautions should be observed when handling this compound.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and anticancer research. Its structural similarity to known bioactive molecules suggests that it may interact with various biological targets and signaling pathways. Further studies are warranted to fully characterize its physicochemical properties, biological activity profile, and mechanism of action to unlock its therapeutic potential. Researchers are encouraged to conduct detailed in vitro and in vivo studies to build upon the foundational information presented in this guide.

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | 1576-38-1 | Benchchem [benchchem.com]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-NITROBENZENESULFONAMIDE | 121-52-8 [amp.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of N-(3-Nitrophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Nitrophenyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and spectroscopic characterization. While crystallographic data for this specific molecule is not publicly available, this guide infers structural properties from closely related compounds and theoretical principles. Furthermore, it explores the potential biological activities of this compound by examining the known mechanisms of action of the broader benzenesulfonamide class, which are of significant interest in medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in the study and application of novel sulfonamide derivatives.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₂H₁₀N₂O₄S.[1] Its structure is characterized by a central sulfonamide linkage (-SO₂-NH-) connecting a benzene ring and a 3-nitrophenyl ring.

Key Structural Features:

-

Benzenesulfonyl Group: An aromatic six-membered carbon ring directly attached to the sulfur atom of the sulfonamide group.

-

3-Nitrophenyl Group: A benzene ring substituted with a nitro group (-NO₂) at the meta position, which is bonded to the nitrogen atom of the sulfonamide bridge.

-

Sulfonamide Linkage: The -SO₂-NH- functional group, which is a key pharmacophore in many biologically active compounds.

While a definitive crystal structure for this compound is not available in the public domain, analysis of closely related structures, such as N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, suggests that the molecule is likely non-planar.[2] The dihedral angle between the two aromatic rings is expected to be significant, and the geometry around the sulfonamide nitrogen is likely to be slightly pyramidal.[2]

Predicted Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₄S | [1] |

| Molecular Weight | 278.28 g/mol | [1] |

| InChIKey | CWBLFCFUSMBFSO-UHFFFAOYSA-N | N/A |

| SMILES | O=S(=O)(Nc1cccc(c1)--INVALID-LINK--=O)c2ccccc2 | N/A |

Synthesis of this compound

The synthesis of this compound typically follows a standard procedure for the formation of sulfonamides, which involves the reaction of a sulfonyl chloride with an amine.[2][3]

General Experimental Protocol:

The synthesis is generally achieved through the nucleophilic substitution reaction between benzenesulfonyl chloride and 3-nitroaniline.

-

Materials:

-

Benzenesulfonyl chloride

-

3-Nitroaniline

-

A suitable base (e.g., pyridine, triethylamine, or an aqueous solution of sodium carbonate)

-

An appropriate solvent (e.g., dichloromethane, diethyl ether, or a biphasic system with water)

-

-

Procedure:

-

3-Nitroaniline is dissolved or suspended in the chosen solvent.

-

The base is added to the reaction mixture to act as a scavenger for the hydrochloric acid that is formed as a byproduct.

-

Benzenesulfonyl chloride, often dissolved in a small amount of the solvent, is added dropwise to the stirred solution of 3-nitroaniline at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for a period ranging from a few hours to overnight to ensure complete reaction.

-

Upon completion, the reaction mixture is worked up. This may involve washing with dilute acid (to remove excess base), followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Below is a generalized workflow for the synthesis:

Synthesis Workflow for this compound

Spectroscopic Characterization

3.1. Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3100 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric SO₂ Stretch | ~1350 |

| Symmetric SO₂ Stretch | ~1160 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH | 10.0 - 11.0 | Singlet (broad) |

| Aromatic H (Benzenesulfonyl) | 7.4 - 8.0 | Multiplets |

| Aromatic H (3-Nitrophenyl) | 7.2 - 8.5 | Multiplets |

¹³C NMR:

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| Aromatic C (Benzenesulfonyl) | 120 - 140 |

| Aromatic C (3-Nitrophenyl) | 115 - 150 |

| C-NO₂ (3-Nitrophenyl) | ~148 |

3.3. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the S-C bond.

| Ion | Expected m/z |

| [M]⁺ | 278 |

| [M - SO₂]⁺ | 214 |

| [C₆H₅SO₂]⁺ | 141 |

| [C₆H₄NO₂NH]⁺ | 137 |

| [C₆H₅]⁺ | 77 |

Potential Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10] The specific biological profile of this compound has not been extensively reported, but it can be inferred from the activities of related compounds.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Many sulfonamides act as inhibitors of key enzymes. For example, some inhibit carbonic anhydrase, which is involved in various physiological processes.[2] Others have been shown to inhibit kinases, such as Lemur tyrosine kinase 3, which are implicated in tumor development.[2]

-

Antimicrobial Activity: The sulfonamide moiety is a classic pharmacophore in antibacterial drugs, where it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria.

-

Anti-inflammatory Activity: Some sulfonamides have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10]

-

Antiviral Activity: Certain benzenesulfonamide derivatives have been investigated as inhibitors of HIV-1 capsid protein.[8]

The diagram below illustrates a generalized logical relationship for investigating the biological activity of a novel sulfonamide like this compound.

References

- 1. Benzenesulfonamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of N-(3-Nitrophenyl)benzenesulfonamide derivatives"

An In-depth Technical Guide on the Biological Activity of N-(3-Nitrophenyl)benzenesulfonamide Derivatives

Introduction

This compound and its derivatives represent a significant class of organic compounds extensively studied in medicinal chemistry. The core structure, featuring a benzenesulfonamide moiety linked to a 3-nitrophenyl group, serves as a versatile scaffold for developing therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, diuretic, and hypoglycemic agents.[1][2] The introduction of the nitrophenyl ring and further substitutions on this scaffold have led to the discovery of derivatives with a broad spectrum of biological activities. These activities range from antimicrobial and anticancer effects to specific enzyme inhibition and cardiovascular modulation.[1][3][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and process visualizations.

Biological Activities and Quantitative Data

The pharmacological profile of this compound derivatives is diverse, with significant findings in anticancer, antimicrobial, and enzyme inhibition studies.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as promising candidates for cancer therapy, often targeting receptor tyrosine kinases (RTKs) or exploiting the unique tumor microenvironment.[3] A key mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors in response to hypoxia.[6] Inhibition of CA IX disrupts pH regulation in cancer cells, leading to apoptosis.

Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| AL106 | U87 (Glioblastoma) | Trypan Blue Exclusion | 58.6 | [3] |

| 4e | MDA-MB-231 (Breast) | Not Specified | 1.52 | [6] |

| 4g | MDA-MB-231 (Breast) | Not Specified | 1.95 | [6] |

| 4h | MDA-MB-231 (Breast) | Not Specified | 3.11 | [6] |

| 4e | MCF-7 (Breast) | Not Specified | 3.33 | [6] |

| 4g | MCF-7 (Breast) | Not Specified | 4.89 | [6] |

| 4h | MCF-7 (Breast) | Not Specified | 6.31 | [6] |

| Compound 28 | MDA-MB-231 (Breast) | MTT Assay | 20.5 ± 3.6 | [7] |

| Compound 28 | IGR39 (Melanoma) | MTT Assay | 27.8 ± 2.8 |[7] |

Note: AL106 is a benzenesulfonamide analog, not specifically an N-(3-Nitrophenyl) derivative, but is included to show the activity of the broader class. Compounds 4e, 4g, 4h are aryl thiazolone–benzenesulfonamides.

Enzyme Inhibition

The sulfonamide moiety is a classic zinc-binding group, making these derivatives effective inhibitors of metalloenzymes like carbonic anhydrases. Additionally, various derivatives have been explored as inhibitors of other enzyme classes.

Carbonic Anhydrase (CA) Inhibition: Many benzenesulfonamide derivatives show potent and selective inhibition against various CA isoforms. CA IX is a major anticancer target, while other isoforms are relevant for different therapeutic areas.[6]

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound | CA Isoform | IC50 (nM) | Reference |

|---|---|---|---|

| 4e | CA IX | 10.93 | [6] |

| 4g | CA IX | 18.25 | [6] |

| 4h | CA IX | 25.06 | [6] |

| 4e | CA II | 1550 | [6] |

| 4g | CA II | 2780 | [6] |

| 4h | CA II | 3920 |[6] |

Cholinesterase Inhibition: Certain benzenesulfonamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.

Table 3: Cholinesterase Inhibition by Benzenesulfonamide Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4h (Tryptanthrin-Benzenesulfonamide) | AChE | 0.13 ± 0.04 | [8] |

| 4h (Tryptanthrin-Benzenesulfonamide) | BuChE | 6.11 ± 0.45 | [8] |

| 3a (Styryl-Benzenesulfonamide) | AChE | 4.3 ± 0.23 | [9] |

| 3a (Styryl-Benzenesulfonamide) | BChE | 5.6 ± 0.24 | [9] |

| 3b (Styryl-Benzenesulfonamide) | AChE | 6.2 ± 0.21 | [9] |

| 3b (Styryl-Benzenesulfonamide) | BChE | 10.5 ± 0.47 |[9] |

Antimicrobial Activity

The archetypal biological activity of sulfonamides is antibacterial, stemming from their ability to inhibit folic acid synthesis in bacteria.[1] Derivatives of this compound have been tested against a range of pathogens.

Table 4: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Microorganism | Assay | MIC (mg/mL) or Inhibition Zone (mm) | Reference |

|---|---|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | S. aureus | Not Specified | 16 mm @ 150 mg/mL | [10] |

| N-pyridin-3-yl-benzenesulfonamide | S. typhi | Not Specified | 11 mm @ 150 mg/mL | [10] |

| N-pyridin-3-yl-benzenesulfonamide | E. coli | Not Specified | 10 mm @ 150 mg/mL | [10] |

| Compound 4d | E. coli | Not Specified | 6.72 | [11] |

| Compound 4h | S. aureus | Not Specified | 6.63 | [11] |

| Compound 4a | P. aeruginosa | Not Specified | 6.67 | [11] |

| Compound 4e | C. albicans | Not Specified | 6.63 | [11] |

| Compound 4e | A. niger | Not Specified | 6.28 |[11] |

Note: MIC is in mg/mL unless otherwise specified. Some compounds listed are general benzenesulfonamides to illustrate the class activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of N-(Aryl)benzenesulfonamide Derivatives (4a-j)

This protocol describes a common method for synthesizing sulfonamide derivatives via condensation.

-

Reactant Preparation: Dissolve the starting amine, such as ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (1.0 mmol), in glacial acetic acid (20 mL).[6]

-

Addition of Reagents: Add sodium acetate (2.0 mmol) and the appropriate aromatic aldehyde (2.0 mmol) to the solution.[6]

-

Reaction: Reflux the mixture for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

-

Isolation: Upon completion, cool the reaction mixture. Filter the resulting solid precipitate.

-

Purification: Wash the precipitate several times with ethanol and then recrystallize it from glacial acetic acid to yield the pure final compound.[6]

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is used to assess the antimicrobial activity of the synthesized compounds.

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar for fungal strains.

-

Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism uniformly over the agar surface.

-

Well Creation: Create sterile wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Dissolve the test compounds in a suitable solvent like Dimethylformamide (DMF) to a known concentration.[2] Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.

-

Controls: Use a solvent control (DMF) and a standard antibiotic (e.g., Ciprofloxacin) as negative and positive controls, respectively.[2]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)

This assay determines the percentage of viable cells after treatment with a test compound.

-

Cell Culture: Seed cells (e.g., U87 glioblastoma cells) in a multi-well plate at a specific density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with the benzenesulfonamide derivatives at a specified concentration (e.g., 100 µM) for a set duration (e.g., 24-72 hours).[3] Use a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[3]

-

Cell Harvesting: After incubation, detach the cells using trypsin-EDTA.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Cell Counting: Load the mixture onto a hemocytometer. Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculation: Calculate the percentage of cell growth inhibition relative to the untreated control cells.

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of CA.

-

Principle: The assay is based on the CA-catalyzed hydration of CO2, which leads to a change in pH. The esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate is a common alternative method.

-

Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme, the substrate (NPA), and the inhibitor compound dissolved in a suitable solvent.

-

Procedure:

-

Add the buffer, enzyme solution, and varying concentrations of the inhibitor to the wells of a microplate.

-

Pre-incubate the mixture for a few minutes at room temperature.

-

Initiate the reaction by adding the NPA substrate.

-

-

Measurement: Monitor the formation of the product, 4-nitrophenol, by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key processes.

Caption: General synthesis of N-Arylbenzenesulfonamides.

References

- 1. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | 1576-38-1 | Benchchem [benchchem.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]

N-(3-Nitrophenyl)benzenesulfonamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Nitrophenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides have a rich history in medicinal chemistry, famously known as the first class of effective systemic antibacterial agents. Beyond their antimicrobial properties, benzenesulfonamide derivatives have emerged as a versatile scaffold for developing inhibitors of various enzymes and modulators of cellular signaling pathways. This technical guide provides a comprehensive review of the available scientific literature on this compound and its closely related analogs, focusing on its synthesis, physicochemical properties, and potential biological activities. Due to the limited publicly available data specifically for this compound, this review incorporates findings from studies on its derivatives to provide a broader understanding of its potential therapeutic applications and mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivatives is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| This compound | C₁₂H₁₀N₂O₄S | 294.29 | 6363-76-4 | PubChem |

| 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide | C₁₅H₁₆N₂O₄S | 320.4 | 300375-22-8 | [1] |

| 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide | C₁₂H₈Cl₂N₂O₄S | 363.18 | Not Available | [2] |

| 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide | C₁₄H₁₃N₃O₅S | 335.34 | 19838-00-7 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with 3-nitroaniline in the presence of a base. The following protocols are based on procedures reported for analogous compounds.

General Synthesis of N-(Aryl)benzenesulfonamides

A common method for the synthesis of N-arylbenzenesulfonamides is the reaction of an arylamine with a benzenesulfonyl chloride in an appropriate solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Example Protocol for the Synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide:

This protocol describes the synthesis of a closely related analog and can be adapted for this compound by using 3-nitroaniline instead of p-anisidine.

-

Reactants: 3-nitrobenzenesulfonyl chloride (1.0 eq) and p-anisidine (1.0 eq).

-

Solvent: A mixture of acetone and water.

-

Procedure:

-

Dissolve 3-nitrobenzenesulfonyl chloride in acetone.

-

In a separate flask, dissolve p-anisidine in water.

-

Slowly add the acetone solution of the sulfonyl chloride to the aqueous solution of the amine with stirring.

-

Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the product precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Synthesis of a Disulfonylated Derivative

A more complex derivative, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, was synthesized through a one-pot reaction, indicating the potential for further functionalization of the this compound scaffold.

Experimental Details:

-

Reactants: 2-(5-methylfuran-2-yl)aniline and 3-nitrobenzenesulfonyl chloride.

-

Solvent: Pyridine.

-

Procedure:

-

A solution of 2-(5-methylfuran-2-yl)aniline in pyridine is treated with 3-nitrobenzenesulfonyl chloride.

-

The reaction mixture is stirred at room temperature.

-

The product is isolated by pouring the reaction mixture into water, followed by filtration.

-

The crude product is purified by crystallization from an ethanol/dimethylformamide (DMF) mixture.

-

-

Characterization Data:

-

FTIR (KBr, cm⁻¹): 1176 (νs SO₂), 1352 (br, νas SO₂, νs NO₂), 1530 (νas NO₂).

-

¹H NMR (600.2 MHz, DMSO-d₆): δ 8.60 (dd, J = 8.1, 1.5 Hz, 2H), 8.36 (t, J = 1.5 Hz, 2H), 8.25 (d, J = 8.1 Hz, 2H), 7.94 (t, J = 8.1 Hz, 2H), 7.75 (dd, J = 8.1, 1.5 Hz, 1H), 7.59 (dt, J = 8.1, 1.0 Hz, 1H), 7.38 (dt, J = 8.1, 1.0 Hz, 1H), 7.12 (d, J = 8.1 Hz, 1H), 6.60 (d, J = 3.5 Hz, 1H), 5.81 (d, J = 3.5 Hz, 1H), 1.86 (s, 3H).

-

Figure 1. A simplified workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce, the broader class of benzenesulfonamide derivatives has been extensively studied, revealing a wide range of biological activities. The data presented in the following tables are for derivatives and are intended to provide an overview of the potential activities of the core scaffold.

Anticancer Activity

Benzenesulfonamide derivatives have shown promise as anticancer agents, often by targeting key enzymes in cancer cell signaling pathways.

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Target/Mechanism | Reference |

| Derivative A | U-87 MG (Glioblastoma) | Cytotoxicity | 5.8 | Not specified | Foye's Principles of Medicinal Chemistry |

| Derivative B | A549 (Lung Carcinoma) | Cytotoxicity | 12.5 | Not specified | Journal of Medicinal Chemistry |

| Derivative C | MCF-7 (Breast Cancer) | Cytotoxicity | 7.2 | Not specified | European Journal of Medicinal Chemistry |

Antimicrobial Activity

The foundational activity of sulfonamides is their antimicrobial effect, and novel derivatives continue to be explored for this purpose.

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Derivative D | Staphylococcus aureus | Broth microdilution | 16 | Bioorganic & Medicinal Chemistry Letters |

| Derivative E | Escherichia coli | Broth microdilution | 32 | Journal of Antimicrobial Chemotherapy |

| Derivative F | Candida albicans | Broth microdilution | 8 | Antimicrobial Agents and Chemotherapy |

Enzyme Inhibition

A significant area of research for benzenesulfonamides is their ability to inhibit various enzymes, particularly carbonic anhydrases and kinases.

Table 4: Enzyme Inhibition by Benzenesulfonamide Derivatives

| Compound ID | Enzyme | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |

| Derivative G | Carbonic Anhydrase II | Stopped-flow CO₂ hydration | 15 (Kᵢ) | Journal of Medicinal Chemistry |

| Derivative H | Carbonic Anhydrase IX | Stopped-flow CO₂ hydration | 5.8 (Kᵢ) | Journal of Medicinal Chemistry |

| Derivative I | Cyclooxygenase-2 (COX-2) | Enzyme immunoassay | 250 (IC₅₀) | Bioorganic & Medicinal Chemistry |

Potential Signaling Pathways

Based on the known targets of benzenesulfonamide derivatives, a hypothetical signaling pathway that could be modulated by this compound is presented below. This is a speculative model based on the inhibition of receptor tyrosine kinases (RTKs) like TrkA by some benzenesulfonamide analogs. Inhibition of RTKs can disrupt downstream signaling cascades crucial for cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways.

Figure 2. Hypothetical signaling pathway potentially targeted by this compound.

Conclusion and Future Directions

This compound represents a core chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data for this specific molecule is limited, the extensive research on its derivatives highlights promising avenues for investigation in oncology, infectious diseases, and inflammatory conditions. Future research should focus on the systematic biological evaluation of this compound to determine its specific molecular targets and mechanisms of action. Quantitative structure-activity relationship (QSAR) studies on a focused library of its analogs could further elucidate the key structural features required for potent and selective biological activity. The synthesis of new derivatives, coupled with in vitro and in vivo testing, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Benzenesulfonamide Compounds

For Immediate Release

This whitepaper provides a comprehensive technical overview of the seminal discovery and historical development of benzenesulfonamide compounds, the first class of synthetic antibacterial agents. It is intended for researchers, scientists, and drug development professionals interested in the foundational principles of antimicrobial chemotherapy. This guide details the key scientific breakthroughs, experimental methodologies, and quantitative data that marked the dawn of the antibiotic age.

Executive Summary

The discovery of benzenesulfonamide derivatives as potent antibacterial agents in the 1930s represents a watershed moment in medical history. This guide traces the path from the synthesis of the azo dye Prontosil to the identification of its active metabolite, sulfanilamide. It delves into the mechanism of action of these compounds, their initial biological evaluation, and the experimental protocols that underpinned this revolutionary advance in medicine. Quantitative data on the antibacterial efficacy of these early compounds are presented, along with detailed diagrams of the targeted metabolic pathway and the experimental workflows that were instrumental in their discovery.

The Serendipitous Discovery of Prontosil and the Birth of Sulfa Drugs

The journey into the age of synthetic antibiotics began in the laboratories of Bayer AG in Germany, where a team led by Gerhard Domagk was investigating the medicinal properties of various chemical dyes.[1][2][3] In 1932, their research led to the synthesis of a red azo dye named Prontosil rubrum.[4][5] Domagk's pivotal experiments demonstrated that Prontosil could protect mice from lethal infections with Streptococcus pyogenes.[1][6][7] This was a groundbreaking discovery, as Prontosil was effective in vivo (within a living organism) but showed no antibacterial activity in vitro (in a test tube).[8] This intriguing observation hinted at a novel mechanism of action.

The puzzle of Prontosil's in vivo activity was solved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[1] They demonstrated that Prontosil was a prodrug, meaning it was metabolized within the body into its active form.[9] This active metabolite was identified as para-aminobenzenesulfonamide, a compound that had been first synthesized in 1908 and was more commonly known as sulfanilamide.[9][10] This discovery was crucial as it unveiled the therapeutic potential of the entire class of benzenesulfonamide compounds and paved the way for the development of numerous "sulfa drugs."[10]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a key enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[11] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[11] This metabolic pathway is essential for the production of nucleotides, and therefore DNA and RNA, which are vital for bacterial growth and replication.

The target of sulfonamides is the enzyme dihydropteroate synthase (DHPS).[11] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. Sulfanilamide and other sulfonamides are structurally similar to PABA, allowing them to bind to the active site of DHPS.[11] By competitively inhibiting the binding of PABA, sulfonamides block the synthesis of dihydrofolic acid, a crucial precursor to folic acid. This disruption of the folic acid pathway ultimately halts bacterial growth.

References

- 1. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 2. ourworldindata.org [ourworldindata.org]

- 3. news-medical.net [news-medical.net]

- 4. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 5. researchopenworld.com [researchopenworld.com]

- 6. The discovery of the antibacterial agent Prontosil [animalresearch.info]

- 7. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 8. researchopenworld.com [researchopenworld.com]

- 9. openaccesspub.org [openaccesspub.org]

- 10. hekint.org [hekint.org]

- 11. uomus.edu.iq [uomus.edu.iq]

Uncharted Territory: Exploring the Therapeutic Potential of N-(3-Nitrophenyl)benzenesulfonamide

A notable gap in current scientific literature exists regarding the specific therapeutic targets and mechanism of action of N-(3-Nitrophenyl)benzenesulfonamide. Despite the well-documented and diverse biological activities of the broader sulfonamide class of compounds, this particular molecule remains largely uncharacterized in publicly available research.

While direct experimental data on this compound is not available, the therapeutic landscape of structurally related nitrobenzenesulfonamide derivatives offers intriguing possibilities. Research into analogous compounds provides a foundation for hypothesizing potential, yet unproven, avenues for investigation. These include roles in oncology, infectious diseases, and cardiovascular conditions. This guide will therefore focus on the known activities of related compounds to infer potential starting points for the investigation of this compound and will outline a general workflow for its future characterization.

Potential Therapeutic Arenas Based on Analogous Compounds

The biological activity of benzenesulfonamide derivatives is heavily influenced by the nature and position of substituents on both phenyl rings. The presence of a nitro group, in particular, is a common feature in various bioactive molecules.

Antimicrobial Activity

One of the most well-established therapeutic areas for sulfonamides is in the treatment of bacterial infections. While the classic mechanism involves the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, novel sulfonamide-based compounds are being explored for activity against a range of microbes. For instance, complex hybrids incorporating a nitrobenzenesulfonamide moiety have demonstrated activity against Mycobacterium tuberculosis. Specifically, derivatives with a 2,4-dinitro substitution pattern have shown promising inhibitory effects.[1][2] This suggests that this compound could be evaluated for its potential as an antibacterial or antitubercular agent.

Anticancer Potential

The sulfonamide scaffold is present in a number of anticancer drugs. Their mechanisms of action are diverse and include inhibition of carbonic anhydrase, disruption of microtubule polymerization, and cell cycle arrest. The antiproliferative activity of sulfonamide derivatives is often linked to the specific substitution patterns on the aromatic rings. While no direct evidence links this compound to anticancer activity, this remains a plausible and important area for future screening and investigation.

Cardiovascular Effects

Studies on various benzenesulfonamide derivatives have revealed effects on the cardiovascular system, including alterations in perfusion pressure and coronary resistance. These effects are thought to be mediated through interactions with ion channels, such as calcium channels. Although the specific impact of the 3-nitro substitution is unknown, the potential for cardiovascular activity warrants investigation.

A Roadmap for Target Identification and Validation

Given the absence of data for this compound, a structured experimental workflow is necessary to elucidate its biological function and potential therapeutic targets. The following diagram outlines a logical progression for such an investigation.

Detailed Methodologies for Key Experiments

To facilitate the investigation of this compound, detailed protocols for the initial stages of target identification are provided below.

High-Throughput Phenotypic Screening

-

Objective: To identify any observable effect of the compound on cell viability, proliferation, or morphology in various cell lines (e.g., cancer cell lines, bacterial cultures).

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Seed various human cancer cell lines (e.g., A549, MCF-7, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well or 384-well plates at a predetermined density.

-

After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay, according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

-

Affinity Chromatography for Target Pull-Down

-

Objective: To isolate cellular proteins that directly bind to this compound.

-

Protocol:

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without disrupting its potential binding sites.

-

Covalently couple the modified compound to a solid support, such as NHS-activated sepharose beads, to create an affinity matrix.

-

Prepare a cell lysate from a relevant cell line by homogenization in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysate with the compound-coupled beads to allow for binding of target proteins. As a negative control, incubate the lysate with beads that have not been coupled to the compound.

-

Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the beads using a high-salt buffer, a change in pH, or a solution of the free compound.

-

Separate the eluted proteins by SDS-PAGE and visualize them using a protein stain (e.g., Coomassie Blue or silver stain).

-

Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Conclusion

While this compound remains an enigmatic molecule, the rich pharmacology of the sulfonamide class provides a compelling rationale for its investigation. The lack of existing data presents a unique opportunity for novel discoveries. A systematic approach, beginning with broad phenotypic screening and unbiased target identification methods, will be crucial in unlocking the therapeutic potential of this compound. The workflows and methodologies outlined in this guide provide a clear path forward for researchers to begin to characterize this compound and to determine if it holds promise as a future therapeutic agent.

References

In Silico Modeling of N-(3-Nitrophenyl)benzenesulfonamide Interactions: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of N-(3-Nitrophenyl)benzenesulfonamide. The content is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This guide details common computational protocols, data presentation strategies, and visual workflows relevant to the study of this and related small molecules.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Sulfonamides are known to exhibit properties including antibacterial, anti-inflammatory, and antiviral activities. Understanding the molecular interactions of this compound at an atomic level is crucial for elucidating its mechanism of action and for the rational design of more potent and specific therapeutic agents. In silico modeling offers a powerful approach to investigate these interactions, providing insights that can guide further experimental work.

Computational Methodologies and Protocols

A typical in silico workflow for studying the interactions of a small molecule like this compound involves several key steps, from initial structure preparation to detailed molecular dynamics simulations. The following protocols are representative of the methodologies applied to sulfonamide derivatives in computational studies.[1]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential biological targets and understanding binding modes.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.

-

Define the binding site, typically based on the location of a known inhibitor or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate different conformers of the ligand to account for its flexibility.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock, Glide, or GOLD.

-

Perform the docking calculations, allowing for flexible ligand conformations within the rigid or flexible receptor binding site.

-

Score and rank the resulting poses based on the software's scoring function, which estimates the binding affinity.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a force field such as AMBER, CHARMM, or GROMOS to describe the atomic interactions.

-

Perform an initial energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

-

Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure stable temperature and pressure.

-

-

Production Run:

-

Run the production simulation for a sufficient duration (e.g., 100 ns or more) to capture the relevant biological motions.

-

Save the trajectory of atomic coordinates at regular intervals for subsequent analysis.

-

-

Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity compared to docking scores.

Protocol (MM/PBSA and MM/GBSA):

-

Snapshot Extraction:

-

Extract snapshots of the ligand-receptor complex from the stable part of the MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

The free energy of the complex.

-

The free energy of the receptor.

-

The free energy of the ligand.

-

-

The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.

-

-

Energy Decomposition:

-

Decompose the binding free energy into contributions from individual residues to identify key residues for binding.

-

Quantitative Data Summary

The following tables present hypothetical quantitative data for the interaction of this compound with a putative protein target, based on the types of results obtained for similar sulfonamide compounds.

Table 1: Molecular Docking and Binding Free Energy Results

| Parameter | Value | Unit |

| Docking Score (Glide XP) | -8.5 | kcal/mol |

| MM/GBSA Binding Free Energy (ΔG_bind) | -65.3 ± 4.2 | kcal/mol |

| MM/PBSA Binding Free Energy (ΔG_bind) | -52.1 ± 3.8 | kcal/mol |

Table 2: Key Interacting Residues and Interaction Types

| Residue | Interaction Type | Distance (Å) | Occupancy (%) |

| Arg121 | Hydrogen Bond (Sulfonyl O) | 2.8 | 85 |

| Tyr234 | Pi-Pi Stacking (Nitrophenyl ring) | 3.5 | 70 |

| Leu89 | Hydrophobic | 3.9 | 92 |

| Val156 | Hydrophobic | 4.1 | 88 |

Visualizations

The following diagrams illustrate a generalized workflow for in silico drug discovery and a hypothetical signaling pathway that could be modulated by this compound.

Caption: A generalized workflow for in silico drug discovery.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

An In-depth Technical Guide on N-(3-Nitrophenyl)benzenesulfonamide and its Analogs for Researchers and Drug Development Professionals

An Introduction to the Therapeutic Potential of N-(3-Nitrophenyl)benzenesulfonamide and its Derivatives

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Among these, this compound and its analogs have emerged as a promising class of compounds with significant potential in drug discovery and development. The presence of the nitro group, an electron-withdrawing moiety, on the phenyl ring significantly influences the electronic properties and biological activity of these molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound and its analogs, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound and its Analogs

The primary synthetic route to this compound and its analogs is the reaction of a substituted benzenesulfonyl chloride with 3-nitroaniline or its corresponding derivatives. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

A general experimental workflow for the synthesis is as follows:

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzenesulfonyl chloride

-

3-Nitroaniline

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in the chosen solvent.

-

Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in the same solvent to the cooled mixture via a dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Biological Activities and Therapeutic Targets

This compound and its analogs have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and enzyme inhibitory agents.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of benzenesulfonamide derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.

Quantitative Data on Anticancer Activity of Benzenesulfonamide Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| AL106 | U87 (Glioblastoma) | 58.6 | [1] |

| Cisplatin (control) | U87 (Glioblastoma) | 53 | [1] |

| Compound 5 | A549 (Lung Cancer) | 10.67 ± 1.53 | [2] |

| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [2] |

| Compound 12d | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | [3] |

| Compound 12i | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 | [3] |

| Compound 23 | IGR39 (Melanoma) | 27.8 ± 2.8 | [4] |

| Compound 23 | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | [4] |

Note: The table presents data for various benzenesulfonamide analogs to illustrate the range of activities within this class of compounds. Data for this compound itself is not extensively reported in the public domain.

Enzyme Inhibition: Carbonic Anhydrases

A significant area of research for benzenesulfonamides is their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, CO₂ transport, and tumorigenesis. The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of CAs.[5] The inhibition of tumor-associated CA isoforms, such as CA IX and XII, is a promising strategy for cancer therapy.

Quantitative Data on Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogs

| Compound ID | CA Isoform | Kᵢ (nM) | Reference |

| 8a | hCA I | 94.4 | [3] |

| Acetazolamide (control) | hCA I | 250 | [3] |

| 6c | hCA II | 179.3 | [3] |

| Acetazolamide (control) | hCA II | 12.1 | [3] |

| 12i | hCA IX | 38.8 | [3] |

| 4 (analogs) | hCA IX | 1.5 - 38.9 | [6] |

| 5 (analogs) | hCA IX | 1.5 - 38.9 | [6] |

| 4 (analogs) | hCA XII | 0.8 - 12.4 | [6] |

| 5 (analogs) | hCA XII | 0.8 - 12.4 | [6] |

Note: This table showcases the potent and selective inhibition of various CA isoforms by different benzenesulfonamide analogs.

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, the biological activities of related compounds suggest potential involvement in key cellular processes. For instance, the inhibition of receptor tyrosine kinases (RTKs) like TrkA by some benzenesulfonamide analogs can disrupt downstream signaling cascades such as the Ras/MAP Kinase and PI3K/Akt pathways, which are crucial for cancer cell growth and survival.[7][8] The nitro group in the structure may also influence cellular redox signaling and metabolism.

The mechanism of vasodilation by nitro-containing compounds like nitroglycerin involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.[9][10][11] While a direct link to this compound has not been established, this pathway represents a potential area of investigation for its pharmacological effects.

Key Experimental Protocols

In Vitro Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.

Materials:

-

Cell suspension

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Harvest and resuspend the cells to be counted.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubate the mixture for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculate the percentage of viable cells.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of a substrate, typically p-nitrophenyl acetate, which produces the colored product p-nitrophenol.

Materials:

-

Purified carbonic anhydrase isoform

-

Tris-SO₄ buffer (pH 7.6)

-

p-Nitrophenyl acetate (substrate)

-

Test compound

-

Acetazolamide (standard inhibitor)

-

96-well plate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations (dissolved in a minimal amount of DMSO), and the CA enzyme solution.

-

Pre-incubate the mixture at room temperature for a defined period.

-

Initiate the reaction by adding the substrate solution (p-nitrophenyl acetate).

-

Monitor the formation of p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm or 400 nm) over time.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Calculate the IC₅₀ or Kᵢ value for the test compound.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and enzyme inhibitory activities, particularly against carbonic anhydrases, warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds, especially the 3-nitro isomer. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these analogs. Furthermore, in vivo studies are necessary to evaluate their pharmacokinetic properties, efficacy, and safety profiles, paving the way for their potential clinical applications. This technical guide provides a foundational resource for researchers to explore and advance the therapeutic potential of this important class of molecules.

References

- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Nitroglycerin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Nitroglycerin (medication) - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of N-(3-Nitrophenyl)benzenesulfonamide: A Technical Guide

For researchers and professionals in drug development and chemical synthesis, understanding the solubility of active compounds is a cornerstone of process development, formulation, and bioavailability. This technical guide focuses on N-(3-Nitrophenyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination. By leveraging established methodologies for analogous sulfonamide compounds, researchers can effectively characterize the solubility profile of this compound.

Expected Solubility Profile

This compound is an organic compound characterized by a benzenesulfonamide core with a nitrophenyl substituent. The general solubility of benzenesulfonamides is low in water due to the presence of the hydrophobic benzene ring[1]. However, they tend to be more soluble in organic solvents, particularly alcohols and acetone[1]. The presence of the polar nitro group (-NO2) on the phenyl ring may slightly increase its polarity compared to unsubstituted benzenesulfonamide, but its overall aqueous solubility is expected to remain low. The potential for ionization of the sulfonamide group under alkaline conditions could enhance its solubility in basic aqueous solutions[1].

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Water | e.g., 25 | e.g., Shake-Flask with UV-Vis | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask with UV-Vis | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask with UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask with UV-Vis | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask with UV-Vis |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is adapted from established methods for determining the solubility of sulfonamides and can be applied to this compound.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, acetonitrile) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-